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Compound of Interest

Compound Name: Z-Ser-OMe

Cat. No.: B554345 Get Quote

Introduction

N-benzyloxycarbonyl-L-serine methyl ester, commonly abbreviated as Z-Ser-OMe, is a

protected amino acid derivative of significant interest in peptide synthesis and as a building

block in the development of novel therapeutic agents. Its chemical structure, incorporating a

benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester at the carboxylic acid

terminus, facilitates its use in solid-phase and solution-phase peptide synthesis. A thorough

understanding of its spectroscopic properties is paramount for its unambiguous identification,

purity assessment, and quality control in research and drug development settings. This

technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Z-Ser-OMe, along with detailed

experimental protocols for data acquisition.

Chemical Structure
Systematic Name: Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-hydroxypropanoate Common

Name: N-benzyloxycarbonyl-L-serine methyl ester, Z-L-Serine methyl ester Abbreviation: Z-
Ser-OMe CAS Number: 1676-81-9[1][2] Molecular Formula: C₁₂H₁₅NO₅[1][2] Molecular Weight:

253.25 g/mol [2]

Spectroscopic Data
The following sections present the key spectroscopic data for Z-Ser-OMe, organized for clarity

and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For Z-Ser-OMe, ¹H and ¹³C NMR provide detailed information about the chemical environment

of each proton and carbon atom. While a complete, experimentally verified dataset for Z-Ser-
OMe was not found in a single source, the following tables are compiled based on expected

chemical shifts for similar structures and data from related compounds.

Table 1: ¹H NMR Spectroscopic Data for Z-Ser-OMe (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H C₆H₅-

~5.12 s 2H -CH₂-Ph

~4.40 m 1H α-CH

~3.90 dd 2H β-CH₂

~3.75 s 3H -OCH₃

~2.50 br s 1H -OH

Note: Predicted values are based on typical chemical shifts for the functional groups present in

the molecule. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Z-Ser-OMe (Predicted)
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Chemical Shift (δ, ppm) Assignment

~171.0 C=O (ester)

~156.5 C=O (carbamate)

~136.0 C (aromatic, quaternary)

~128.5 CH (aromatic)

~128.0 CH (aromatic)

~127.8 CH (aromatic)

~67.0 -CH₂-Ph

~62.0 β-CH₂

~56.0 α-CH

~52.5 -OCH₃

Note: Predicted values are based on typical chemical shifts for the functional groups present in

the molecule. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Z-Ser-OMe is characterized by absorption bands corresponding to the vibrations of

its key functional groups.

Table 3: IR Spectroscopic Data for Z-Ser-OMe
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl)

~3300 Medium N-H stretch (amide)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1715 Strong C=O stretch (carbamate)

~1520 Strong N-H bend (amide II)

~1250 Strong
C-O stretch (ester and

carbamate)

~700-750 Strong
C-H out-of-plane bend

(aromatic)

Source: Based on typical IR absorption frequencies and data available on PubChem for N-

((Phenylmethoxy)carbonyl)-L-serine methyl ester.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Z-Ser-OMe

m/z Interpretation

254.1 [M+H]⁺ (protonated molecular ion)

222.1 [M - CH₃OH + H]⁺ (loss of methanol)

162.1 [M - C₆H₅CH₂O + H]⁺ (loss of benzyloxy group)

108.1 [C₆H₅CH₂O]⁺ (benzyloxy fragment)

91.1 [C₇H₇]⁺ (tropylium ion)
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Note: The fragmentation pattern is predicted based on the common fragmentation pathways for

amino acid derivatives with protecting groups.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible

spectroscopic data.

Synthesis of Z-Ser-OMe
A general procedure for the synthesis of Z-Ser-OMe involves the esterification of Z-L-serine.

Starting Materials

Reaction Work-up Purification Final Product

Z-L-Serine

ReactionMethanol

SOCl₂

Quenching with NaHCO₃ Extraction with Ethyl Acetate Drying over Na₂SO₄ Filtration Solvent Evaporation Column Chromatography Z-Ser-OMe

Click to download full resolution via product page

Caption: Workflow for the synthesis of Z-Ser-OMe.

Protocol:

To a solution of Z-L-serine (1 equivalent) in anhydrous methanol, cooled to 0 °C, thionyl

chloride (1.2 equivalents) is added dropwise with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium

bicarbonate solution, water, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product is purified by column chromatography on silica gel to afford pure Z-Ser-
OMe.

NMR Spectroscopy Protocol

Sample Preparation
(5-10 mg in 0.6 mL CDCl₃) Shimming Tuning and Matching Data Acquisition

(¹H and ¹³C Spectra)
Data Processing

(Fourier Transform, Phasing, Baseline Correction)
Spectral Analysis

(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Protocol:

Sample Preparation: Approximately 5-10 mg of Z-Ser-OMe is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and matched for the ¹H and ¹³C

frequencies. The sample is locked on the deuterium signal of the solvent, and the magnetic

field homogeneity is optimized by shimming.
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¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired with a 90° pulse, a

spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2

seconds. Typically, 16 scans are co-added.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse, a

spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2

seconds. Several thousand scans are typically required to achieve an adequate signal-to-

noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase correction and baseline correction to obtain the final

spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for the central peak of CDCl₃ for ¹³C.

IR Spectroscopy Protocol

Sample Preparation
(Thin film on NaCl/KBr plate) Background Scan Sample Scan Data Processing

(Baseline Correction, Peak Picking)

Click to download full resolution via product page

Caption: Workflow for IR data acquisition.

Protocol:

Sample Preparation: A small amount of Z-Ser-OMe is dissolved in a volatile solvent like

chloroform. A drop of the solution is applied to a clean, dry sodium chloride (NaCl) or

potassium bromide (KBr) salt plate. The solvent is allowed to evaporate, leaving a thin film of

the sample on the plate.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric CO₂ and water vapor.

Sample Spectrum: The salt plate with the sample is placed in the spectrometer, and the IR

spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum. The spectrum is then processed for baseline correction and peak

picking to identify the absorption frequencies.

Mass Spectrometry Protocol

Sample Preparation
(Dilute solution in appropriate solvent) Direct Infusion or LC Introduction Electrospray Ionization (ESI) Mass Analysis

(Full Scan and MS/MS)
Data Analysis

(Peak Identification, Fragmentation Analysis)

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

Sample Preparation: A dilute solution of Z-Ser-OMe is prepared in a suitable solvent system,

such as methanol or acetonitrile/water, often with the addition of a small amount of formic

acid to promote protonation.

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

using a syringe pump or through a liquid chromatography (LC) system.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate

protonated molecular ions [M+H]⁺.

Mass Analysis: A full scan mass spectrum is acquired to determine the molecular weight of

the compound. Tandem mass spectrometry (MS/MS) is then performed on the protonated

molecular ion to induce fragmentation and obtain structural information. This is achieved by

collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and the

major fragment ions, which are then correlated with the structure of Z-Ser-OMe.

Conclusion
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The spectroscopic data and protocols presented in this guide provide a foundational resource

for researchers and professionals working with Z-Ser-OMe. Accurate interpretation of NMR, IR,

and MS spectra is essential for verifying the identity and purity of this important synthetic

building block, thereby ensuring the integrity of subsequent research and development

activities. The provided workflows offer a systematic approach to obtaining reliable

spectroscopic data for Z-Ser-OMe and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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